molecular formula C19H16FN5O B2951723 N-[Cyano-(2-fluorophenyl)methyl]-3-(4-phenyl-1,2,4-triazol-3-yl)propanamide CAS No. 1385432-21-2

N-[Cyano-(2-fluorophenyl)methyl]-3-(4-phenyl-1,2,4-triazol-3-yl)propanamide

Numéro de catalogue B2951723
Numéro CAS: 1385432-21-2
Poids moléculaire: 349.369
Clé InChI: SLUCFBOUNNMQLI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[Cyano-(2-fluorophenyl)methyl]-3-(4-phenyl-1,2,4-triazol-3-yl)propanamide, also known as CFTRinh-172, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. CFTRinh-172 was first identified as a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which is responsible for regulating the flow of chloride ions across cell membranes.

Mécanisme D'action

N-[Cyano-(2-fluorophenyl)methyl]-3-(4-phenyl-1,2,4-triazol-3-yl)propanamide acts as a potent inhibitor of the CFTR chloride channel by binding to a specific site on the channel protein. N-[Cyano-(2-fluorophenyl)methyl]-3-(4-phenyl-1,2,4-triazol-3-yl)propanamide has been shown to block the opening of the CFTR chloride channel, thereby preventing the flow of chloride ions across the cell membrane. N-[Cyano-(2-fluorophenyl)methyl]-3-(4-phenyl-1,2,4-triazol-3-yl)propanamide has also been shown to inhibit the activity of the PKD2 protein and the CaCCs by binding to specific sites on these proteins.
Biochemical and Physiological Effects:
N-[Cyano-(2-fluorophenyl)methyl]-3-(4-phenyl-1,2,4-triazol-3-yl)propanamide has been shown to have a number of biochemical and physiological effects. In addition to blocking the activity of the CFTR chloride channel, N-[Cyano-(2-fluorophenyl)methyl]-3-(4-phenyl-1,2,4-triazol-3-yl)propanamide has been shown to reduce the secretion of mucus in the airways of cystic fibrosis patients. N-[Cyano-(2-fluorophenyl)methyl]-3-(4-phenyl-1,2,4-triazol-3-yl)propanamide has also been shown to reduce the growth of cysts in the kidneys of polycystic kidney disease patients. In addition, N-[Cyano-(2-fluorophenyl)methyl]-3-(4-phenyl-1,2,4-triazol-3-yl)propanamide has been shown to reduce the secretion of fluid in the intestines of patients with secretory diarrhea.

Avantages Et Limitations Des Expériences En Laboratoire

N-[Cyano-(2-fluorophenyl)methyl]-3-(4-phenyl-1,2,4-triazol-3-yl)propanamide has a number of advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. N-[Cyano-(2-fluorophenyl)methyl]-3-(4-phenyl-1,2,4-triazol-3-yl)propanamide has also been extensively studied and has a well-characterized mechanism of action. However, N-[Cyano-(2-fluorophenyl)methyl]-3-(4-phenyl-1,2,4-triazol-3-yl)propanamide also has some limitations for lab experiments. It is a relatively potent inhibitor, which can make it difficult to determine the specific effects of the CFTR chloride channel. In addition, N-[Cyano-(2-fluorophenyl)methyl]-3-(4-phenyl-1,2,4-triazol-3-yl)propanamide has been shown to have some off-target effects, which can complicate the interpretation of experimental results.

Orientations Futures

There are a number of future directions for research on N-[Cyano-(2-fluorophenyl)methyl]-3-(4-phenyl-1,2,4-triazol-3-yl)propanamide. One area of interest is the development of more selective inhibitors of the CFTR chloride channel. Another area of interest is the development of inhibitors that can target specific mutations in the CFTR chloride channel that are associated with cystic fibrosis. In addition, there is interest in exploring the potential therapeutic applications of N-[Cyano-(2-fluorophenyl)methyl]-3-(4-phenyl-1,2,4-triazol-3-yl)propanamide in other diseases, such as polycystic kidney disease and secretory diarrhea. Finally, there is interest in exploring the potential use of N-[Cyano-(2-fluorophenyl)methyl]-3-(4-phenyl-1,2,4-triazol-3-yl)propanamide as a tool for studying the function of the CFTR chloride channel and other ion channels in the body.

Méthodes De Synthèse

N-[Cyano-(2-fluorophenyl)methyl]-3-(4-phenyl-1,2,4-triazol-3-yl)propanamide can be synthesized using a variety of methods, including traditional organic synthesis, solid-phase synthesis, and microwave-assisted synthesis. One of the most commonly used methods involves the reaction of 2-fluorobenzylcyanide with 4-phenyl-1,2,4-triazole-3-carboxylic acid to form the intermediate product, which is then reacted with 3-aminopropionitrile to produce N-[Cyano-(2-fluorophenyl)methyl]-3-(4-phenyl-1,2,4-triazol-3-yl)propanamide.

Applications De Recherche Scientifique

N-[Cyano-(2-fluorophenyl)methyl]-3-(4-phenyl-1,2,4-triazol-3-yl)propanamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including cystic fibrosis, polycystic kidney disease, and secretory diarrhea. N-[Cyano-(2-fluorophenyl)methyl]-3-(4-phenyl-1,2,4-triazol-3-yl)propanamide has been shown to block the activity of the CFTR chloride channel, which is defective in cystic fibrosis patients. In addition, N-[Cyano-(2-fluorophenyl)methyl]-3-(4-phenyl-1,2,4-triazol-3-yl)propanamide has been shown to inhibit the activity of the polycystic kidney disease protein (PKD2), which is involved in the development of polycystic kidney disease. N-[Cyano-(2-fluorophenyl)methyl]-3-(4-phenyl-1,2,4-triazol-3-yl)propanamide has also been shown to inhibit the activity of the calcium-activated chloride channels (CaCCs), which are involved in the development of secretory diarrhea.

Propriétés

IUPAC Name

N-[cyano-(2-fluorophenyl)methyl]-3-(4-phenyl-1,2,4-triazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5O/c20-16-9-5-4-8-15(16)17(12-21)23-19(26)11-10-18-24-22-13-25(18)14-6-2-1-3-7-14/h1-9,13,17H,10-11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLUCFBOUNNMQLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NN=C2CCC(=O)NC(C#N)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[Cyano-(2-fluorophenyl)methyl]-3-(4-phenyl-1,2,4-triazol-3-yl)propanamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.